1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one
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Overview
Description
1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one is a complex organic compound that features a benzoxazole ring, a piperazine moiety, and a propenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Moiety: The benzoxazole derivative is then reacted with a piperazine compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Propenone Group: The final step involves the addition of the propenone group, which can be done through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound with hydrogenated bonds.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used for treating insomnia.
Almorexant: Another orexin receptor antagonist with similar pharmacological properties.
Uniqueness
1-{4-[(5-Chloro-1,3-benzoxazol-2-YL)methyl]piperazino}-2-propen-1-one is unique due to its specific chemical structure, which allows for targeted interaction with orexin receptors, potentially offering a more selective and effective treatment for sleep disorders compared to other compounds .
Properties
Molecular Formula |
C15H16ClN3O2 |
---|---|
Molecular Weight |
305.76 g/mol |
IUPAC Name |
1-[4-[(5-chloro-1,3-benzoxazol-2-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-15(20)19-7-5-18(6-8-19)10-14-17-12-9-11(16)3-4-13(12)21-14/h2-4,9H,1,5-8,10H2 |
InChI Key |
UHNUVDNGHOGKAX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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